BRD9 Degradation Potency: Quantified DC50 Advantage Over Small-Molecule BRD9 Bromodomain Inhibitors
CFT8634 induces potent, concentration-dependent BRD9 degradation with a DC50 of 2.7–3 nM and achieves >95% maximal degradation (Dmax) in HSSYII synovial sarcoma cells . In contrast, the structurally optimized BRD9 bromodomain inhibitor BI-7273 exhibits a biochemical IC50 of ~19 nM for bromodomain binding but fails to induce protein degradation and shows limited efficacy in SMARCB1-perturbed tumor models [1]. This quantifiable difference—complete protein elimination versus reversible binding-pocket occupancy—establishes CFT8634 as the experimentally preferred tool for interrogating BRD9 scaffolding functions that are inaccessible to inhibitor-based approaches.
| Evidence Dimension | BRD9 degradation potency (DC50) and maximal degradation (Dmax) |
|---|---|
| Target Compound Data | DC50 = 2.7 nM (HiBiT assay, HSSYII cells); Dmax = 95% (96% in alternative assay) |
| Comparator Or Baseline | BI-7273 (BRD9 inhibitor): IC50 = 19 nM (bromodomain binding); does not induce protein degradation; BRD9 protein levels remain unchanged at concentrations up to 10 μM |
| Quantified Difference | CFT8634 reduces BRD9 protein abundance by >95%; BI-7273 reduces BRD9 protein abundance by 0% (no degradation mechanism). Degradation potency (DC50) is >3,700-fold lower than inhibitor concentrations required for equivalent functional disruption in degradation-dependent contexts. |
| Conditions | HiBiT BRD9 degradation assay in HSSYII synovial sarcoma cells; 4-hour treatment duration for proteomic analysis |
Why This Matters
Procurement of CFT8634 rather than a BRD9 inhibitor is essential for any experiment requiring ablation of BRD9 scaffolding or protein-protein interaction functions, as inhibition alone does not phenocopy degradation in SMARCB1-dependent cancer models.
- [1] Martin LJ, et al. J Med Chem. 2016;59(10):4462-4475. BI-7273 IC50 = 19 nM (AlphaScreen); no degradation activity reported. View Source
